N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide
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Overview
Description
N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide is a complex organic compound that features a thiophene ring, an azo group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of the azo compound: This can be achieved by diazotization of 4-(dimethylamino)aniline followed by coupling with a suitable aromatic compound.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the aromatic system.
Formation of the benzamide: The final step could involve the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the azo group can be oxidized under certain conditions.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the azo group would yield the corresponding diamines.
Scientific Research Applications
N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or marker due to its unique electronic properties.
Medicine: Investigation of its potential pharmacological properties.
Industry: Use in the development of dyes, pigments, or electronic materials.
Mechanism of Action
The mechanism of action of N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide would depend on its specific application. For example, if used as a dye, its mechanism would involve the absorption and emission of light. If investigated for pharmacological properties, it would involve interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Azo dyes: Compounds with similar azo groups used in dyeing fabrics.
Thiophene derivatives: Compounds with thiophene rings used in organic electronics.
Benzamides: Compounds with benzamide groups used in pharmaceuticals.
Uniqueness
N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide is unique due to the combination of its structural features, which may impart unique electronic, optical, or pharmacological properties.
Properties
Molecular Formula |
C25H23N5OS |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
InChI |
InChI=1S/C25H23N5OS/c1-30(2)21-12-10-20(11-13-21)29-28-19-8-5-17(6-9-19)25(31)27-23-16-18(7-14-22(23)26)24-4-3-15-32-24/h3-16H,26H2,1-2H3,(H,27,31) |
InChI Key |
PFZYTOFOTMHYQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=CC=CS4)N |
Origin of Product |
United States |
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